molecular formula C20H17FN6O B2894454 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 920420-24-2

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Katalognummer: B2894454
CAS-Nummer: 920420-24-2
Molekulargewicht: 376.395
InChI-Schlüssel: XHHCAEMHPPPCJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea-tetrazole hybrid compound. Its structure features a 3-fluorophenyl-substituted tetrazole core linked via a methylene group to a urea moiety, which is further substituted with a naphthalen-1-ylmethyl group. Such compounds are often explored for pharmacological activities, including hypoglycemic effects, due to the bioisosteric properties of tetrazole groups (mimicking carboxylic acids) and the urea scaffold’s hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O/c21-16-8-4-9-17(11-16)27-19(24-25-26-27)13-23-20(28)22-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-11H,12-13H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCAEMHPPPCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aryl and urea groups. Below is a detailed comparison of key derivatives:

Table 1: Structural and Physical Properties of Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Tetrazole/Urea) Melting Point (°C) Yield (%) Key Features
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (Target) C22H19FN6O 402.43 3-Fluorophenyl / Naphthalenylmethyl N/A N/A High molecular weight; naphthalene enhances lipophilicity
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea C22H22N6O2 402.4 4-Ethoxyphenyl / Naphthalenylmethyl N/A N/A Ethoxy group increases hydrophobicity vs. fluorine
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea C15H11F3N6O 348.28 3,4-Difluorophenyl / 4-Fluorophenyl N/A N/A Dual fluorine substitution may enhance metabolic stability
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea C15H11F3N6O 348.27 Phenyl-tetrazole / Trifluoromethyl 265–267 70 High melting point; trifluoromethyl improves electronegativity
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea C14H12N6O 280.28 Phenyl / Phenyl-tetrazole N/A N/A Simpler structure; lacks fluorination or naphthalene

Key Observations:

Substituent Effects on Lipophilicity: The naphthalenylmethyl group in the target compound and its 4-ethoxyphenyl analog increases lipophilicity compared to phenyl or fluorophenyl-substituted derivatives (e.g., compounds in ). This property may influence membrane permeability and bioavailability.

Thermal Stability: Analogs with trifluoromethyl or chlorine substituents (e.g., 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea ) exhibit higher melting points (>250°C), suggesting stronger intermolecular forces (e.g., halogen bonding) compared to non-halogenated derivatives.

Synthetic Accessibility :

  • Yields for urea-tetrazole hybrids vary significantly. For example, trifluoromethyl-substituted derivatives show yields of 70–98%, whereas tolyl-substituted analogs have lower yields (39–79%), possibly due to steric hindrance during synthesis.

Bioisosteric Potential: The tetrazole group’s ability to mimic carboxylic acids (as seen in ) may enhance binding to targets like angiotensin II receptors, while the urea moiety facilitates hydrogen bonding, a feature leveraged in antidiabetic agents .

Research Findings and Implications

  • Hypoglycemic Activity : Fluorinated urea-tetrazole derivatives in demonstrated moderate to potent hypoglycemic effects in preclinical models, likely due to enhanced target engagement (e.g., PPARγ modulation). The target compound’s naphthalene group may further optimize pharmacokinetics.
  • Spectroscopic Consistency : All analogs in showed consistent IR and 1H-NMR profiles (e.g., N-H stretches at ~3300 cm⁻¹, urea carbonyl peaks at ~1650 cm⁻¹), confirming structural integrity despite substituent variations.

Q & A

Q. What are the recommended synthetic routes for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the tetrazole intermediate via cyclization of nitriles or azides under catalytic conditions (e.g., ZnCl₂ or NaN₃ in polar solvents like DMF) .
  • Step 2: Alkylation of the tetrazole nitrogen using a halogenated methyl intermediate (e.g., bromomethylnaphthalene) under basic conditions (K₂CO₃ or NaH) to introduce the naphthylmethyl group .
  • Step 3: Urea bond formation via reaction with an isocyanate derivative (e.g., 3-fluorophenyl isocyanate) in anhydrous THF or dichloromethane .
    Optimization Tips:
  • Use column chromatography or recrystallization (e.g., ethyl acetate/hexane) for purification .
  • Monitor reactions via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR: Identify chemical shifts for the tetrazole ring (~δ 8.5–9.5 ppm for aromatic protons) and urea NH groups (~δ 6.0–7.5 ppm) .
  • IR Spectroscopy: Confirm urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking: Use software like AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., enzyme active sites). Focus on interactions between the tetrazole ring (H-bond acceptor) and hydrophobic naphthyl group .
  • QSAR Studies: Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with biological activity to prioritize synthetic targets .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models for this compound?

  • Dose-Response Refinement: Adjust concentrations to account for metabolic degradation (e.g., cytochrome P450 interactions) .
  • Solubility Optimization: Use co-solvents (DMSO/PEG) or prodrug approaches to enhance bioavailability .
  • Mechanistic Studies: Employ knock-out cell lines or selective inhibitors to isolate target pathways .

Q. How can reaction mechanisms for urea bond formation be validated experimentally?

  • Isotopic Labeling: Use ¹⁵N-labeled isocyanates to trace urea linkage formation via NMR .
  • Kinetic Studies: Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps .

Q. What experimental designs are recommended for assessing compound stability under physiological conditions?

  • pH Stability Assays: Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles .
  • Light Exposure Tests: Evaluate photostability under UV/visible light using quartz cuvettes .

Q. How can structural analogs be leveraged to deconvolute structure-activity relationships (SAR)?

  • Tetrazole Modifications: Substitute the 3-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess potency shifts .
  • Urea Linker Replacement: Test thiourea or carbamate analogs to evaluate hydrogen-bonding requirements .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in enzymatic inhibition assays (e.g., IC₅₀ variability)?

  • Assay Standardization: Use positive controls (e.g., known inhibitors) and normalize data to enzyme activity baselines .
  • Buffer Compatibility: Test assay buffers for ionic strength effects on compound solubility .

Q. What methods validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .
  • Fluorescence Polarization: Track competitive displacement of fluorescent probes in live cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.